2-Methyl-2-phenyl-1,3-dioxolane

説明

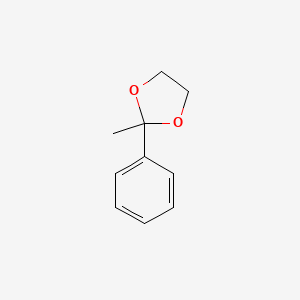

Structure

2D Structure

3D Structure

特性

CAS番号 |

3674-77-9 |

|---|---|

分子式 |

C10H12O2 |

分子量 |

164.20 g/mol |

IUPAC名 |

2-methyl-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C10H12O2/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChIキー |

GAOQAPRPYXWTFK-UHFFFAOYSA-N |

正規SMILES |

CC1(OCCO1)C2=CC=CC=C2 |

製品の起源 |

United States |

Chemical Transformations and Reactivity Profiles of 2 Methyl 2 Phenyl 1,3 Dioxolane

Hydrolytic Stability and Deacetalization Mechanisms

2-Methyl-2-phenyl-1,3-dioxolane, as a cyclic ketal, serves as a protective group for carbonyl compounds, specifically for acetophenone (B1666503). Its stability and the mechanisms by which it is cleaved are central to its application in organic synthesis. The core of its reactivity lies in the acid-catalyzed hydrolysis which regenerates the parent ketone and diol.

The hydrolysis of 1,3-dioxolanes is a well-studied process that proceeds under acidic conditions. The reaction mechanism is generally accepted as A-1, involving a rapid, reversible protonation of one of the ring oxygen atoms. This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. sci-hub.sesci-hub.se This intermediate is then attacked by water, and subsequent deprotonation yields the parent carbonyl compound and ethylene (B1197577) glycol.

Studies on related structures provide insight into the reactivity of this compound. For instance, research on 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane demonstrated that substitution at the C2 position significantly impacts the hydrolysis rate. The introduction of a methyl group at this position, creating a ketal from an acetal, was found to slow the hydrolysis rate by a factor of 540 compared to the corresponding benzaldehyde (B42025) derivative. semanticscholar.org This effect is attributed to steric hindrance during the ring-opening step and the relative stability of the resulting tertiary carbocation compared to a secondary one. While general acid catalysis is observed in the hydrolysis of some 1,3-dioxolanes, for many acetals and ketals, the breakdown of the protonated substrate is the rate-determining step. sci-hub.se

Table 1: Relative Hydrolysis Rates of Substituted Dioxolanes

| Compound | Substituents | Relative Hydrolysis Rate Factor | Mechanism |

|---|---|---|---|

| Benzaldehyde diethyl acetal | Acyclic | Baseline (Fast) | A-1 |

| 2-Phenyl-1,3-dioxolane (B1584986) | C2-Phenyl | Slower than acyclic | A-1 |

| This compound | C2-Methyl, C2-Phenyl | Significantly slower than acetal | A-1 |

| 2-(p-Nitrophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane | C2-Aryl, C4,C5-Methyl | Very Slow | A2-like character suggested semanticscholar.org |

The 1,3-dioxolane (B20135) moiety is a robust protecting group, stable against various nucleophiles, bases, and some oxidizing and reducing agents. organic-chemistry.org Its removal, or deprotection, is most commonly achieved through acid-catalyzed hydrolysis. fiveable.me This chemoselectivity is a cornerstone of its utility in multi-step synthesis.

A variety of acidic conditions can be employed for the cleavage of the dioxolane ring, allowing chemists to choose a method compatible with other functional groups in the molecule. uchicago.eduwikipedia.org Standard procedures often involve aqueous mineral acids like HCl or sulfuric acid. For substrates sensitive to strong acids, milder conditions are used, such as catalytic amounts of p-toluenesulfonic acid in a mixture of acetone and water. organic-chemistry.org Other methodologies employ Lewis acids or other catalytic systems to achieve deprotection under specific, often milder, conditions.

Table 2: Selected Reagents for the Deprotection of 1,3-Dioxolanes

| Reagent/System | Conditions | Comments |

|---|---|---|

| Aqueous HCl or H₂SO₄ | Water, often with a co-solvent | Standard, strong acidic conditions. |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Mildly acidic, suitable for many substrates. organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane | Chemoselective cleavage at nearly neutral pH. organic-chemistry.org |

| Iodine (catalytic) | Wet acetone or CH₂Cl₂ | Neutral conditions, fast reaction times. organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water at 30 °C | Catalytic, rapid conversion. organic-chemistry.org |

Ring-Opening Reactions and Derivatization Pathways

Beyond simple hydrolysis, the dioxolane ring can participate in other transformations, particularly in the context of polymerization, where related structures undergo ring-opening to create polymers with functional groups embedded in the backbone.

The dioxolane ring itself is generally resistant to nucleophilic attack due to the lack of a suitable leaving group and the electron-rich nature of the oxygen atoms. Attack by a nucleophile requires prior activation of the ring. As discussed in the context of hydrolysis (Section 3.1.1), the quintessential example of this is the attack by the nucleophile (water) on the oxocarbenium ion intermediate, which is formed via electrophilic attack of a proton on a ring oxygen.

Direct electrophilic attack on the saturated dioxolane ring is uncommon. Electrophilic aromatic substitution would preferentially occur on the pendant phenyl ring. masterorganicchemistry.com Therefore, the primary reactivity pathway involving external nucleophiles and electrophiles is the acid-catalyzed hydrolysis mechanism, where an electrophile (H⁺) initiates the reaction, making the ring susceptible to subsequent nucleophilic attack.

While this compound itself is not a monomer for radical polymerization, closely related unsaturated analogues, specifically cyclic ketene acetals, undergo efficient Free Radical Ring-Opening Polymerization (RROP). scispace.com A key example is 2-methylene-4-phenyl-1,3-dioxolane, which polymerizes via a radical mechanism to produce a polyester, poly[-(β-phenyl)butyrolactone]. researchgate.net

This type of polymerization is significant because it allows for the introduction of ester functional groups directly into the backbone of an addition polymer. researchgate.net These ester linkages can confer degradability to the resulting polymer. rsc.org The copolymerization of these cyclic ketene acetals with common vinyl monomers like styrene or methyl methacrylate has been successfully demonstrated, yielding copolymers with tunable properties and degradable segments. researchgate.netsemanticscholar.org

Table 3: RROP of Dioxolane-Related Monomers

| Monomer | Comonomer(s) | Resulting Polymer Structure | Key Feature |

|---|---|---|---|

| 2-Methylene-4-phenyl-1,3-dioxolane | None (Homopolymerization) | Poly[-(β-phenyl)butyrolactone] | Introduces ester into backbone. researchgate.net |

| 2-Methylene-4-phenyl-1,3-dioxolane | Styrene, Methyl Methacrylate | Addition copolymer | Creates degradable analogues of traditional polymers. researchgate.netrsc.org |

| 2-Methylene-1,3-dioxepane (MDO) | Vinyl acetate, tert-butyl acrylate | Addition copolymer | Produces degradable copolymers. researchgate.net |

The mechanism of RROP for a monomer like 2-methylene-4-phenyl-1,3-dioxolane begins with the attack of a free radical on the exocyclic double bond. This generates a radical intermediate on the C2 carbon of the dioxolane ring. The subsequent step is the key ring-opening event.

The regioselectivity of this cleavage is dictated by the formation of the most stable possible radical. In the case of 2-methylene-4-phenyl-1,3-dioxolane, the ring opens with cleavage of the C4-O5 bond to form a highly stable secondary benzyl free radical. researchgate.net This process is highly efficient, with research showing essentially quantitative and regioselective ring-opening. researchgate.net The resulting radical then propagates the polymerization by attacking another monomer molecule. This regioselective cleavage ensures the formation of a polyester structure with the phenyl group positioned on the polymer backbone.

Lithiation and Functionalization of the Aromatic Nucleus or Dioxolane Ring

Ortho-Lithiation Studies of the Phenyl Substituent

The dioxolane moiety in this compound can act as a directed metalation group (DMG). A DMG facilitates the deprotonation of the adjacent ortho-position on the aromatic ring by an organolithium reagent, forming an aryllithium intermediate. This process, known as directed ortho-metalation (DoM), is a powerful tool for regioselective functionalization of aromatic rings.

In the case of this compound, the heteroatoms of the dioxolane group coordinate to the lithium atom of the organolithium reagent, such as n-butyllithium (n-BuLi). This coordination positions the strong base in proximity to the ortho-protons of the phenyl ring, leading to selective deprotonation and the formation of an ortho-lithiated species. This intermediate can then react with various electrophiles to introduce substituents exclusively at the ortho-position, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution.

Studies have shown that the reaction of this compound with n-butyllithium in diethyl ether at room temperature leads to this ortho-lithiation. The successful formation of the lithiated intermediate has been confirmed by trapping it with an electrophile. For instance, subsequent treatment with benzophenone resulted in the formation of the corresponding ortho-substituted carbinol in a 15% yield. This carbinol can then be hydrolyzed under acidic conditions to furnish the ortho-substituted ketone.

| Reactant | Reagent | Electrophile | Product | Yield |

| This compound | 1. n-Butyllithium in diethyl ether | 2. Benzophenone | (2-(2-(hydroxydiphenylmethyl)phenyl)-2-methyl-1,3-dioxolane) | 15% |

Ring Cleavage Reactions Induced by Organolithium Reagents

Alongside ortho-lithiation, the reaction of this compound with organolithium reagents can also induce the cleavage of the dioxolane ring. Research has indicated that when this compound is treated with butyllithium in diethyl ether, both aromatic lithiation and ketal ring cleavage are observed competing processes.

The cleavage of the ketal ring by organolithium reagents is a known reactivity pathway for cyclic acetals and ketals. The mechanism can be influenced by factors such as the specific organolithium reagent used, the solvent, and the presence of coordinating agents like tetramethylethylenediamine (TMEDA). While detailed mechanistic studies specifically for this compound are not extensively documented in the provided context, related systems suggest that the reaction may proceed through nucleophilic attack by the organolithium reagent on the ring, leading to its opening. The balance between ortho-lithiation and ring cleavage is a critical consideration in the synthetic application of this substrate.

Transition Metal-Catalyzed Reactions Involving this compound

Transition metals are versatile catalysts for a vast array of organic transformations. The functional groups present in this compound—the dioxolane ring and the phenyl group—offer potential sites for interaction with transition metal catalysts, enabling various transformations.

Investigation of Lewis Acid Catalysis in Transformations

The oxygen atoms in the dioxolane ring possess lone pairs of electrons, making them Lewis basic. Consequently, they can coordinate to Lewis acids. This interaction can activate the dioxolane ring towards various transformations, most notably cleavage or rearrangement. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) are commonly employed for such purposes.

While the primary application of Lewis acid catalysis in this context is often for the formation of the dioxolane as a protecting group for the ketone, these same catalysts can mediate its removal (deprotection) or other reactions. The acid-catalyzed hydrolysis of dioxolanes is a standard method for regenerating the parent carbonyl compound. For instance, the hydrolysis of a related compound, 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane, has been studied, indicating the susceptibility of this functional group to acid-catalyzed cleavage.

Furthermore, Lewis acids can catalyze the rearrangement of related cyclic acetal systems. For example, the BF₃·OEt₂-catalyzed rearrangement of 4,5-dihydro-1,3-dioxepines has been investigated, leading to the stereoselective synthesis of substituted tetrahydrofurans. Although specific studies on Lewis acid-catalyzed rearrangements of this compound are not detailed, the fundamental reactivity of the dioxolane moiety suggests its potential as a substrate in such transformations. The coordination of a Lewis acid to one of the oxygen atoms can weaken the C-O bonds, facilitating ring-opening or rearrangement pathways.

| Catalyst Type | General Transformation | Example Catalyst |

| Lewis Acid | Acetal/Ketal Formation/Cleavage | Boron trifluoride etherate (BF₃·OEt₂) |

| Lewis Acid | Acetal/Ketal Cleavage (Hydrolysis) | p-Toluenesulfonic acid |

| Lewis Acid | Rearrangement of related cyclic acetals | Tin(IV) chloride (SnCl₄) |

Complexation Studies and Organometallic Derivatives

The formation of coordination complexes between organic molecules and transition metals is a cornerstone of organometallic chemistry. This compound has two potential sites for such complexation: the lone pairs on the oxygen atoms of the dioxolane ring and the π-system of the phenyl group.

The oxygen atoms can act as hard donor ligands, forming complexes with various transition metals. This is analogous to the coordination of ethers or ketones to metal centers. Such coordination can be an initial step in a catalytic cycle, activating the substrate for further reaction. While specific, isolated complexes of this compound are not extensively documented, numerous studies report the synthesis of transition metal complexes with ligands that incorporate a dioxolane moiety, highlighting the viability of this coordination mode.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Phenyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the most direct insight into the molecular framework of 2-Methyl-2-phenyl-1,3-dioxolane.

The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for each unique proton environment. The phenyl protons appear in the aromatic region of the spectrum, generally between δ 7.22 and 7.48 ppm. These signals often present as a complex multiplet due to proton-proton coupling within the aromatic ring. The four protons of the dioxolane ring's ethylene (B1197577) bridge (at positions 4 and 5) are chemically equivalent in a time-averaged sense due to rapid conformational changes, but they can exhibit complex splitting patterns. They typically appear as two multiplets around δ 4.03 and 3.77 ppm. The methyl group protons, being shielded, resonate upfield as a sharp singlet at approximately δ 1.66 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The quaternary carbon of the ketal group (C2), bonded to two oxygen atoms, the methyl group, and the phenyl ring, is significantly deshielded and appears around δ 108-110 ppm. The methylene carbons of the dioxolane ring (C4 and C5) typically resonate in the range of δ 60-70 ppm. The methyl carbon signal is found in the upfield region, around δ 25-28 ppm. The phenyl group carbons show a series of signals in the aromatic region (δ 125-145 ppm), with the ipso-carbon (the one attached to the dioxolane ring) being distinct from the ortho, meta, and para carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) (Estimated) |

|---|---|---|---|

| -CH₃ (Methyl) | ~1.66 | Singlet | ~27 |

| -OCH₂CH₂O- (Dioxolane) | ~3.77 - 4.03 | Multiplet | ~65 |

| -C₆H₅ (Phenyl, ortho, meta) | ~7.22 - 7.41 | Multiplet | ~125 - 129 |

| -C₆H₅ (Phenyl, para) | ~7.48 | Multiplet (often appears as a doublet) | ~128 |

| C2 (Quaternary) | - | - | ~109 |

| C (ipso-Phenyl) | - | - | ~143 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity Elucidation

While 1D NMR identifies the types of protons and carbons, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. For this compound, COSY would show correlations among the protons of the phenyl ring and between the geminal and vicinal protons of the dioxolane ring's ethylene bridge, helping to resolve the overlapping multiplet structures.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the methyl protons and the ortho-protons of the phenyl ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signal at δ 1.66 ppm to the methyl carbon, the signals at δ 3.77-4.03 ppm to the dioxolane methylene carbons, and the aromatic proton signals to their corresponding aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Expected HMBC correlations would include:

The methyl protons (¹H) to the quaternary carbon C2 (²J) and the ipso-phenyl carbon (³J).

The dioxolane methylene protons (¹H) to the quaternary carbon C2 (²J) and the other methylene carbon (³J).

The ortho-phenyl protons (¹H) to the ipso-phenyl carbon (²J) and the quaternary carbon C2 (³J).

Dynamic NMR Studies for Conformational Dynamics and Ring Inversion Barriers

The five-membered dioxolane ring is not planar. It undergoes rapid conformational changes at room temperature through a process called pseudorotation, interconverting between various "envelope" and "twist" (or half-chair) conformations. In an envelope conformation, one atom is out of the plane of the other four, while in a twist conformation, two atoms are displaced on opposite sides of the plane formed by the other three.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to study these dynamics. At room temperature, the rapid interconversion of conformers results in time-averaged signals for the dioxolane protons. As the temperature is lowered, this interconversion slows down. If the temperature is lowered sufficiently to the "coalescence temperature," the single averaged signal for a set of exchanging nuclei will broaden and eventually split into separate signals for each distinct conformation. The energy barrier to this ring inversion process can be calculated from the coalescence temperature and the frequency difference between the signals at the slow-exchange limit. For the parent 1,3-dioxolane (B20135), this process is well-studied, and substitution at the C2 position influences the potential energy surface of this pseudorotation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and characterizing the nature of chemical bonds.

Analysis of Diagnostic Vibrational Modes of the Dioxolane Ring and Phenyl Moiety

The IR and Raman spectra of this compound show a combination of vibrations characteristic of its constituent parts.

Dioxolane Ring: The most characteristic feature of the dioxolane ring is the strong C-O stretching vibrations. These typically appear as a series of strong bands in the IR spectrum between 1000 and 1200 cm⁻¹. The C-C stretching and CH₂ rocking and twisting modes of the ethylene bridge also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Phenyl Moiety: The phenyl group gives rise to several diagnostic peaks. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). The characteristic C=C stretching vibrations within the aromatic ring appear as a series of medium to strong bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent, with their exact position (typically 700-900 cm⁻¹) being indicative of the substitution pattern on the benzene ring.

Methyl Group: The aliphatic C-H stretching vibrations of the methyl group are found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). The symmetric and asymmetric bending modes of the methyl group typically appear around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Correlation of Spectroscopic Signatures with Molecular Structure

The correlation between the observed vibrational bands and the molecular structure is definitive. The presence of strong C-O stretching bands confirms the acetal (dioxolane) functionality. The combination of aromatic C-H and C=C stretching bands confirms the presence of the phenyl ring. Finally, the aliphatic C-H stretching and bending modes confirm the presence of the methyl and ethylene groups. The complete spectrum serves as a unique fingerprint for the molecule, allowing for its unambiguous identification.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3020 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃, -CH₂-) | 2850 - 2980 | Medium-Strong |

| C=C Stretch | Aromatic (Phenyl Ring) | 1450 - 1600 | Medium-Strong |

| C-H Bend | Aliphatic (CH₃, -CH₂-) | 1375 - 1465 | Medium |

| C-O Stretch | Acetal (O-C-O) | 1000 - 1200 | Strong |

| C-H Out-of-Plane Bend | Aromatic (Phenyl) | 700 - 900 | Strong |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization. Electron ionization (EI) is commonly employed, wherein the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pathways are characteristic of the molecule's structure, providing a veritable fingerprint for identification.

For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 164, corresponding to its molecular weight. The fragmentation is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways include:

Loss of a Methyl Radical: A common initial fragmentation is the cleavage of the C-C bond to lose a methyl radical (•CH₃), resulting in a stable oxonium ion at m/z 149. This fragment is often prominent in the mass spectrum.

Formation of the Benzoyl Cation: Cleavage of the dioxolane ring can lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is a characteristic fragment for compounds containing a benzoyl moiety.

Formation of the Phenyl Cation: Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) can produce the phenyl cation (C₆H₅⁺) at m/z 77.

The relative abundances of these and other minor fragments create a unique mass spectrum that allows for the unambiguous identification of the compound.

Table 1: Prominent Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 164 | Molecular Ion [M]⁺˙ | [C₁₀H₁₂O₂]⁺˙ | Corresponds to the molecular weight of the compound. |

| 149 | [M - CH₃]⁺ | [C₉H₉O₂]⁺ | Result of the loss of a methyl radical. Often a base peak. |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | A characteristic and stable fragment. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Result of the loss of CO from the benzoyl cation. |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound, with a molecular formula of C₁₀H₁₂O₂, the theoretical monoisotopic mass can be calculated with high precision.

Using HRMS, the experimentally measured mass of the molecular ion can be compared to the theoretical mass. The theoretical exact mass of this compound is 164.08373 Da. nih.gov An experimental measurement that closely matches this value confirms the elemental formula and rules out other potential structures with the same nominal mass. This high degree of accuracy is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Structures

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the relationships between ions in a mass spectrum, thereby elucidating fragmentation pathways and confirming the structures of fragment ions. In an MS/MS experiment, a specific parent ion (or precursor ion) is selected, isolated, and then subjected to fragmentation through collision-induced dissociation (CID). The resulting daughter ions (or product ions) are then analyzed.

For this compound, an MS/MS experiment could proceed as follows:

The molecular ion at m/z 164 is selected in the first mass analyzer.

This ion is passed into a collision cell, where it collides with an inert gas (e.g., argon), causing it to fragment.

The resulting daughter ions are analyzed in the second mass analyzer. The spectrum would be expected to show prominent peaks at m/z 149 and m/z 105, confirming they are direct fragments of the molecular ion.

Furthermore, a subsequent MS³ experiment could be performed by selecting the m/z 105 fragment as the new parent ion. Upon fragmentation, the appearance of a daughter ion at m/z 77 would provide strong evidence that the m/z 105 ion is indeed the benzoyl cation, which loses a neutral CO molecule. This sequential fragmentation analysis allows for the confident construction of the fragmentation pathway and solidifies the structural assignment.

X-ray Crystallography for Solid-State Structural Determination

A crystallographic analysis would provide the unit cell dimensions, the space group, and the atomic coordinates for each atom in the asymmetric unit. This information is fundamental to understanding the solid-state structure of the compound.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

| Formula | C₁₀H₁₂O₂ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

Elucidation of Absolute Configuration and Crystal Packing

The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, the concept of absolute configuration does not apply. The crystal structure would belong to a centrosymmetric or non-chiral space group. wikipedia.org

X-ray diffraction analysis would precisely determine the conformation of the molecule in the solid state. This includes the orientation of the phenyl group relative to the dioxolane ring and the conformation of the five-membered dioxolane ring itself, which typically adopts an envelope or twist conformation to minimize steric strain. The crystal packing describes how individual molecules are arranged in the three-dimensional lattice, a pattern dictated by the minimization of energy through various intermolecular interactions.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is governed by non-covalent intermolecular forces. Since the molecule lacks strong hydrogen bond donors (like O-H or N-H groups), the crystal lattice is primarily stabilized by weaker interactions.

The dominant forces are expected to be:

C-H···π Interactions: The electron-rich π-system of the phenyl ring can act as a weak acceptor for hydrogen atoms from the methyl or dioxolane groups of neighboring molecules. These interactions, though weak, can be a significant directional force in the packing of aromatic compounds. rsc.org

Weak C-H···O Interactions: The oxygen atoms of the dioxolane ring are potential weak hydrogen bond acceptors. Hydrogen atoms from the phenyl or methyl groups of adjacent molecules may form weak C-H···O contacts, further contributing to the stability of the crystal lattice. rsc.org

A detailed crystallographic analysis would quantify the distances and angles of these short contacts, confirming their presence and allowing for a comprehensive understanding of the supramolecular architecture of this compound in the solid state. rsc.org

Computational Chemistry and Theoretical Studies on 2 Methyl 2 Phenyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics and molecular properties of 2-Methyl-2-phenyl-1,3-dioxolane. These methods provide a detailed picture of the electron distribution and orbital interactions that govern the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) has proven to be a robust method for investigating the geometry and energetics of dioxolane systems. For a series of 2-methyl-2-(R)-dioxolanes, including the phenyl-substituted variant, geometry optimizations have been successfully performed using the B3LYP functional with a 6-31G(d,p) basis set to identify the most stable molecular conformations. sctunisie.org These calculations are crucial for determining key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

In a study on a structural analog, 2-(bromomethyl)-2-phenyl-1,3-dioxolane, DFT calculations at the B3LYP/6-31G(d) and M06-2X/6-311+G(d,p) levels of theory have been used to investigate its electronic structure. smolecule.com Such calculations can provide valuable data on bond lengths and other geometric parameters.

| Method | Basis Set | C-O Bond Length (Å) |

| B3LYP | 6-31G(d) | 1.438 |

This interactive data table is based on calculations for the structural analog 2-(bromomethyl)-2-phenyl-1,3-dioxolane and serves as an example of the data obtainable through DFT.

Furthermore, DFT calculations are instrumental in mapping out energetic landscapes, including the determination of heats of formation. The experimental heat of formation for this compound has been reported, providing a benchmark for the accuracy of theoretical methods. openmopac.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and localization of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack.

For the structural analog 2-(bromomethyl)-2-phenyl-1,3-dioxolane, DFT calculations have been used to determine the HOMO energy, which provides insight into its electron-donating ability. smolecule.com A similar analysis for this compound would be expected to show the HOMO localized primarily on the phenyl ring and the oxygen atoms of the dioxolane ring, reflecting the regions of highest electron density. The LUMO would likely be centered on the antibonding orbitals of the phenyl group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

| Calculation Method | HOMO Energy (eV) |

| DFT B3LYP/6-31G(d) | -8.23 |

This interactive data table is based on calculations for the structural analog 2-(bromomethyl)-2-phenyl-1,3-dioxolane and is illustrative of the data derived from FMO analysis.

Conformational Analysis and Potential Energy Surfaces

The five-membered dioxolane ring of this compound is not planar and can adopt various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's structure and dynamics.

Molecular Mechanics and Ab Initio Calculations for Ring Conformations

While specific studies employing molecular mechanics and ab initio calculations for the detailed conformational analysis of this compound are not widely available in the searched literature, the principles of such analyses are well-established for related cyclic systems like 1,3-dioxanes. acs.orgresearchgate.net For 1,3-dioxane, computational studies have identified various conformers, including the chair and twist forms, and have calculated their relative energies. researchgate.net A similar approach for this compound would involve systematically exploring the potential energy surface to identify stable conformers, such as envelope and twist forms of the dioxolane ring, and determining their relative stabilities.

Simulation of Pseudorotation and Ring Puckering Dynamics

The five-membered ring of this compound is expected to undergo pseudorotation, a process where the puckering of the ring moves around the ring without passing through a high-energy planar state. Computational simulations are essential to visualize and quantify the dynamics of this process.

While specific simulations for this compound have not been detailed in the available research, studies on similar five-membered rings often employ molecular dynamics simulations or map the potential energy surface along the pseudorotation coordinates. These simulations can reveal the preferred puckering conformations and the energy barriers between them, providing a dynamic picture of the ring's flexibility.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, DFT calculations have been successfully applied to unravel the intricacies of its formation.

A study on the gold(I)-catalyzed synthesis of this compound from phenylacetylene and ethylene (B1197577) glycol utilized DFT calculations at the M06-2X level to map the complete minimum-energy reaction pathway. researchgate.net This computational investigation identified all intermediates and transition states, providing their relative Gibbs free energies. The study revealed the catalytic cycle, including the activation of the alkyne by the gold catalyst and the subsequent nucleophilic attack and cyclization steps. researchgate.net

Characterization of Transition States for Synthetic Pathways

A critical aspect of understanding any chemical reaction is the characterization of its transition states. For the synthesis of this compound, this would involve computational modeling to determine the energy, geometry, and vibrational frequencies of the highest energy point along the reaction coordinate. Such studies provide invaluable insight into the reaction's feasibility, kinetics, and mechanism. However, specific computational data detailing the transition states for the formation of this compound from its precursors, such as acetophenone (B1666503) and ethylene glycol, are not available in the surveyed literature.

Computational Studies of Hydrolysis and Ring-Opening Reaction Mechanisms

The hydrolysis and ring-opening of dioxolanes are fundamental reactions, often acid-catalyzed, that are crucial in their application as protecting groups in organic synthesis. A computational study in this area would map out the potential energy surface for these reactions, identifying intermediates and transition states. This would clarify the step-by-step mechanism, including the role of the catalyst and solvent molecules. While experimental studies on the hydrolysis of similar, more sterically hindered dioxolanes have been conducted, specific computational investigations into the mechanistic pathways for this compound are not publicly accessible.

Prediction and Validation of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can aid in the identification and characterization of molecules.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Techniques such as Density Functional Theory (DFT) and post-Hartree-Fock methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants of organic molecules. A comprehensive computational study on this compound would involve the calculation of these parameters and a detailed comparison with experimental values to validate the computational model. This would allow for the unambiguous assignment of all signals in the experimental NMR spectra. At present, such a dedicated computational study with tabulated comparisons for this specific molecule is not available.

Simulated Vibrational Spectra for Comparison with Experimental Data

Similarly, the vibrational frequencies observed in infrared (IR) and Raman spectroscopy can be simulated using computational methods. These simulations provide a theoretical vibrational spectrum that can be compared with experimental data, allowing for a detailed assignment of the observed vibrational modes to specific molecular motions. This comparison is a powerful tool for confirming the structure of a molecule. However, a specific computational study presenting and analyzing the simulated vibrational spectrum of this compound is not found in the available literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-2-phenyl-1,3-dioxolane, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of phenylacetone with ethylene glycol. For example, using p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions (toluene, 110°C, 6–8 hours) yields the dioxolane. Product purity is optimized by fractional distillation under reduced pressure (e.g., 80–85°C at 15 mmHg) . Impurities such as unreacted glycol or ketone byproducts are removed using activated charcoal or silica gel chromatography.

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

- Methodological Answer :

- ¹H NMR : The equatorial and axial protons on the dioxolane ring resonate as distinct multiplets (δ 3.7–4.2 ppm). The methyl group at C-2 appears as a singlet (δ 1.4–1.6 ppm), while aromatic protons from the phenyl group show splitting patterns (δ 7.2–7.5 ppm).

- ¹³C NMR : The acetal carbons (C-2 and C-4) appear at δ 95–105 ppm, distinct from non-acetal ethers (δ 60–70 ppm). X-ray crystallography can resolve ambiguities by confirming bond angles and ring puckering .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer : Hydrolytic degradation is a key concern due to the acetal group’s sensitivity to acidic or humid conditions. Stability is enhanced by storing the compound under inert gas (N₂/Ar) with molecular sieves (3Å) at 4°C. Accelerated aging studies (e.g., 40°C/75% RH for 28 days) coupled with GC-MS monitoring identify degradation products like phenylacetone and ethylene glycol .

Advanced Research Questions

Q. How does this compound participate in radical-mediated oxidative decomposition in lithium-ion battery electrolytes?

- Methodological Answer : In EC-based electrolytes, the compound undergoes one-electron oxidation at the anode, forming radical cations. These decompose into aldehydes (e.g., benzaldehyde) and oligomers (e.g., 1,3,6-trioxocan-2-one). Mechanistic pathways are validated using cyclic voltammetry (CV) and DFT calculations to map transition states and radical intermediates .

Q. What chromatographic techniques separate this compound from its cyclic acetal isomers?

- Methodological Answer : Preparative gas chromatography (GC) with a Carbowax 20M column (20% on 60/80 mesh support) achieves baseline separation of isomers. Retention indices and temperature gradients (e.g., 5°C/min from 80°C to 180°C) are optimized using reference standards. HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers for stereochemical studies .

Q. Can computational models predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts preferential attack at the less sterically hindered C-4 position. Solvent effects (e.g., THF vs. DMSO) are modeled using the Polarizable Continuum Model (PCM). Experimental validation via kinetic isotope effects (KIE) and Hammett plots confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。